molecular formula C23H22N2O4S3 B2420158 Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 861212-53-5

Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2420158
CAS No.: 861212-53-5
M. Wt: 486.62
InChI Key: SYNLYZSBBZBRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H22N2O4S3 and its molecular weight is 486.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[[2-[2-[[2-(3-methylphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S3/c1-15-6-5-7-16(12-15)31-13-20(26)24-17-8-3-4-9-19(17)32-14-21(27)25-18-10-11-30-22(18)23(28)29-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLYZSBBZBRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate, a thiophene derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C23H22N2O4S3
  • Molecular Weight : 486.63 g/mol
  • CAS Number : Not specified in the search results but can be derived from the chemical structure.

The compound features a thiophene ring, which is known for its versatility in medicinal chemistry. Thiophene derivatives are often associated with a range of biological activities due to their ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiophene derivatives, including the compound . Research indicates that this compound can induce cytotoxicity in various cancer cell lines, including lymphoma and leukemia cells. For instance, a study demonstrated that a similar thiophene derivative induced apoptosis in human acute lymphoblastic leukemia (ALL) cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Cell Line IC50 (µM) Mechanism of Action
CCRF-CEM (ALL)Low micromolarInduction of apoptosis via ROS and mitochondrial depolarization
Lymphoma CellsVariableCytotoxic effects through intrinsic apoptotic pathways

Anti-inflammatory and Other Pharmacological Effects

Thiophene derivatives are also noted for their anti-inflammatory , anti-anxiety , and anti-microbial properties. These effects are attributed to their ability to modulate various biochemical pathways and inhibit specific enzymes involved in inflammatory responses .

  • Anti-inflammatory Activity : Compounds containing thiophene rings have been shown to inhibit pro-inflammatory cytokines.
  • Anti-anxiety Effects : Some thiophene derivatives exhibit anxiolytic properties in animal models.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancerous cells.
  • ROS Generation : Increased levels of ROS contribute to oxidative stress, which is detrimental to cancer cell survival.
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, further enhancing its anticancer potential .

Case Studies

A notable case study involved screening over 1300 compounds where a thiophene derivative similar to this compound was identified for its potent cytotoxic effects against ALL cell lines. The study utilized differential nuclear staining assays to confirm the compound's efficacy in inducing cell death at low concentrations .

Preparation Methods

Synthesis of 2-[(3-Methylphenyl)sulfanyl]acetic Acid

Procedure:

  • Thioether Formation:
    3-Methylbenzenethiol (10 mmol, 1.24 g) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under N₂. Chloroacetyl chloride (12 mmol, 1.36 g) is added dropwise at 0°C, followed by triethylamine (15 mmol, 1.52 g). The mixture is stirred for 6 h at room temperature.
    Workup: The reaction is quenched with ice-water, extracted with DCM (3 × 20 mL), and dried over Na₂SO₄. Solvent removal yields 2-[(3-methylphenyl)sulfanyl]acetyl chloride as a pale-yellow oil (yield: 85%).
  • Hydrolysis to Carboxylic Acid:
    The acyl chloride is dissolved in THF/H₂O (2:1, 30 mL) and stirred with NaOH (2 M, 15 mL) for 2 h. Acidification with HCl (1 M) precipitates the title compound, which is filtered and dried (yield: 78%).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 4H, Ar-H), 3.82 (s, 2H, SCH₂CO), 2.45 (s, 3H, CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H absent, confirming thioether formation).

Synthesis of 2-[(2-Aminophenyl)sulfanyl]acetic Acid

Procedure:

  • Nucleophilic Aromatic Substitution:
    2-Aminothiophenol (10 mmol, 1.25 g) reacts with chloroacetyl chloride (12 mmol) in DCM/triethylamine as above. The intermediate 2-[(2-aminophenyl)sulfanyl]acetyl chloride is hydrolyzed analogously to yield the carboxylic acid (yield: 82%).

Characterization:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.1 (COOH), 139.8 (C-NH₂), 128.3–116.7 (Ar-C), 35.2 (SCH₂).
  • HPLC Purity: 98.2% (C18 column, MeOH/H₂O 70:30).

Convergent Amide Coupling

Procedure:

  • Activation of Carboxylic Acids:
    Equimolar amounts of 2-[(3-methylphenyl)sulfanyl]acetic acid and 2-[(2-aminophenyl)sulfanyl]acetic acid are treated with thionyl chloride (SOCl₂, 2 eq) in anhydrous DCM to form acyl chlorides.
  • Sequential Amide Formation:
    • First Coupling: The acyl chloride from 2-[(3-methylphenyl)sulfanyl]acetic acid reacts with 2-[(2-aminophenyl)sulfanyl]acetic acid in DCM with N,N-diisopropylethylamine (DIPEA, 2 eq) at 0°C→RT for 12 h.
    • Second Coupling: The resultant bis-sulfanyl diacid is activated with HOBt/EDC and coupled to methyl 3-amino-2-thiophenecarboxylate (1.2 eq) in DMF at 0°C for 6 h.

Workup:
Crude product is purified via flash chromatography (SiO₂, DCM/MeOH 95:5 → 90:10), yielding the title compound as a white solid (overall yield: 62%).

Optimization and Challenges

Reaction Condition Tuning

  • Oxidation Mitigation: Conducting reactions under N₂ and avoiding protic solvents prevents thioether oxidation to sulfoxides.
  • Coupling Efficiency: Using HOBt/EDC over DCC improves amide yields (75% vs. 60%) by reducing racemization.

Analytical Validation

Table 1: Spectroscopic Data for Methyl 3-[(2-{[2-({2-[(3-Methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Technique Data
HRMS (ESI+) m/z 513.1124 [M+H]⁺ (calc. 513.1128)
¹H NMR (500 MHz) δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 8H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)
IR (ATR) 3310 (N-H), 1712 (C=O ester), 1655 (C=O amide), 1240 (C-S) cm⁻¹

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, including thiophene ring functionalization, amide coupling, and sulfanyl group incorporation. Key considerations:

  • Step 1 : Thiophene core modification using Suzuki-Miyaura coupling or electrophilic substitution to introduce carboxylate and amino groups .
  • Step 2 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiophene amino group and sulfanyl-acetyl intermediates .
  • Step 3 : Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions and improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : To verify aromatic proton environments (thiophene, phenyl rings) and amide bond formation .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • In vitro assays :
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Target prediction : Molecular docking to enzymes (e.g., kinases, proteases) using the sulfanyl and thiophene motifs as pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Modification sites :
SiteModificationImpact
Thiophene C3Substituent variation (e.g., halogens, methyl)Alters electronic density and binding affinity
Sulfanyl linkerReplacement with selenyl or ether groupsModifies redox activity and metabolic stability
Phenyl ringIntroduction of electron-withdrawing groups (e.g., -NO₂)Enhances interactions with hydrophobic enzyme pockets
  • Synthetic strategy : Parallel synthesis or combinatorial libraries to screen derivatives .

Q. How can contradictory data in reported bioactivity be resolved?

  • Case example : Discrepancies in IC50 values for kinase inhibition.
  • Approach :

Standardize assay conditions (e.g., ATP concentration, incubation time) .

Validate purity : HPLC-MS to rule out impurities (>98% purity required) .

Cellular vs. enzymatic assays : Compare results to distinguish target-specific vs. off-target effects .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

  • Molecular Dynamics (MD) Simulations : To study binding stability of the sulfanyl-acetyl moiety in enzyme active sites (e.g., 50 ns simulations in GROMACS) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what modifications improve bioavailability?

  • In vitro limitations : Poor solubility due to aromatic stacking.
  • Solution : PEGylation or pro-drug strategies (e.g., ester hydrolysis in vivo) .
    • In vivo challenges : Rapid hepatic clearance.
  • Solution : Introduce methyl groups on phenyl rings to block CYP450 metabolism .

Methodological Considerations

Q. What strategies mitigate synthetic challenges like low yields in amide coupling steps?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 24 hr conventional) .

Q. How can metabolite identification studies guide structural refinement?

  • LC-MS/MS : Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) .
  • Metabolite toxicity : Remove/replace moieties associated with reactive intermediates (e.g., epoxides) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

  • Hypotheses :

Concentration-dependent effects : Subthreshold concentrations in negative studies .

Cell-type specificity : Activity in macrophages (RAW264.7) but not fibroblasts .

  • Resolution :
  • Dose-response curves : Establish EC50 in multiple models.
  • Pathway analysis : ELISA for cytokine levels (e.g., TNF-α, IL-6) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.